molecular formula C21H16F3N5O3S B2605416 Furan-2-yl-[4-[5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]piperazin-1-yl]methanone CAS No. 388114-67-8

Furan-2-yl-[4-[5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]piperazin-1-yl]methanone

Cat. No.: B2605416
CAS No.: 388114-67-8
M. Wt: 475.45
InChI Key: JPIAKULOPFPPIM-UHFFFAOYSA-N
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Description

The compound Furan-2-yl-[4-[5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]piperazin-1-yl]methanone features a pyrazolo[1,5-a]pyrimidine core substituted with a thiophen-2-yl group at position 5 and a trifluoromethyl group at position 5. A piperazine ring is attached via a carbonyl linkage at position 2 of the pyrimidine, with a furan-2-yl methanone group at the N-1 position of the piperazine. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the heterocyclic thiophene and furan moieties may influence electronic properties and binding interactions .

Properties

IUPAC Name

furan-2-yl-[4-[5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5O3S/c22-21(23,24)17-11-13(16-4-2-10-33-16)25-18-12-14(26-29(17)18)19(30)27-5-7-28(8-6-27)20(31)15-3-1-9-32-15/h1-4,9-12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIAKULOPFPPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CS5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Furan-2-yl-[4-[5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]piperazin-1-yl]methanone is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, synthesis, and structure–activity relationships based on diverse research findings.

Chemical Structure and Properties

This compound features a furan moiety, a thiophene ring, and a trifluoromethyl group attached to a pyrazolo[1,5-a]pyrimidine core. The trifluoromethyl group enhances lipophilicity and biological activity, making it a candidate for various medicinal applications.

Antiviral Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antiviral properties. Specifically, studies have shown that this compound can inhibit viral replication by disrupting critical protein-protein interactions within viral polymerases. For instance, it has demonstrated potential against the influenza virus by interfering with the PA-PB1 heterodimerization necessary for viral RNA synthesis .

Anticancer Potential

The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its anticancer properties. Studies have shown that compounds containing this scaffold can inhibit cancer cell proliferation across various cancer types. For example, derivatives similar to those in this study have been tested against prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cell lines, indicating promising anticancer activities .

Antibacterial and Antifungal Activities

The compound has also been evaluated for antibacterial and antifungal activities. Research shows that it exhibits broad-spectrum antibacterial activity against various strains, outperforming traditional antibiotics like streptomycin and tetracycline in some cases . Additionally, antifungal tests have indicated effectiveness against specific fungal pathogens .

Synthesis and Structure–Activity Relationship (SAR)

The synthesis of this compound can be achieved through multiple synthetic pathways involving the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. The structural diversity provided by the incorporation of different functional groups enhances the biological activity of these compounds.

Key Findings from SAR Studies

Table 1 summarizes key findings from SAR studies related to similar compounds:

Compound NameStructural FeaturesBiological Activity
7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidineMethyl group instead of trifluoromethylAntiviral
5-(Thienyl)-[1,2,4]triazolo[1,5-a]pyrimidineDifferent thiophene substitutionAntiparasitic
6-Trifluoromethyl-[1,3,4]thiadiazoleContains thiadiazole instead of pyrimidineAntibacterial

Case Studies

Several case studies highlight the biological potential of compounds structurally related to this compound:

  • Antiviral Efficacy Against Influenza : A study demonstrated that similar pyrazolo-pyrimidine derivatives effectively inhibited influenza virus replication through specific molecular interactions with viral proteins .
  • Anticancer Activity Assessment : In vitro studies showed that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .
  • Broad-Spectrum Antibacterial Action : A comprehensive evaluation revealed that related compounds displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Anticancer Activity

The compound has exhibited promising anticancer properties. In a study investigating the structure-activity relationship of pyrazolo[1,5-a]pyrimidine derivatives, it was found that modifications in the furan and thiophene moieties significantly enhanced cytotoxic activity against cancer cell lines. Specifically, the trifluoromethyl group was noted for its role in increasing lipophilicity and biological activity, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

Research has indicated that derivatives of this compound possess antimicrobial activity against various bacterial strains. The presence of the piperazine ring is believed to contribute to the interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death. A study demonstrated that certain derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents .

Neuropharmacology

The compound's ability to interact with neurotransmitter systems has been explored for potential neuropharmacological applications. Preliminary studies suggest that it may influence serotonin and dopamine receptors, which could lead to therapeutic effects in mood disorders. Further investigation into its pharmacokinetics and receptor binding affinities is warranted to establish its efficacy in treating neurological disorders .

Organic Electronics

Furan-based compounds have been utilized in organic electronics due to their semiconducting properties. The incorporation of thiophene and pyrazolo[1,5-a]pyrimidine units enhances charge transport characteristics. Research has shown that devices fabricated with these materials exhibit improved performance metrics in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The tunability of electronic properties through structural modifications makes them suitable for advanced material applications .

Polymer Blends

The compound can also serve as a functional additive in polymer blends to improve thermal stability and mechanical properties. Studies have demonstrated that incorporating such compounds into polymer matrices can enhance their resistance to thermal degradation while maintaining flexibility. This application is particularly relevant in the development of durable materials for industrial uses .

Pesticidal Activity

Furan derivatives have been investigated for their pesticidal properties. The specific compound has shown efficacy against certain pests, suggesting potential use as a biopesticide. Its mechanism of action appears to involve disruption of metabolic pathways in target organisms, leading to increased mortality rates among pest populations. Field trials are necessary to evaluate its effectiveness under practical agricultural conditions .

Plant Growth Regulators

Additionally, compounds like furan-2-yl-[4-[5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]piperazin-1-yl]methanone may act as plant growth regulators. Research indicates that certain structural features can promote root development and enhance stress resistance in plants, potentially leading to higher crop yields under suboptimal conditions .

Chemical Reactions Analysis

Functionalization at Position 2

The 2-carbonyl group is introduced via bromoacetyl intermediates. For instance:

  • Bromoacetyl derivatives (7a,b ) are synthesized from 2-(4-acetylphenoxy)-N-arylacetamides (6a,b ) using N-bromosuccinimide (NBS) and p-TsOH .

  • Subsequent coupling with 2a,b in ethanol/piperidine forms intermediates 8a–d , which cyclize to 9a–d (76–77% yield) .

Spectroscopic Data :

  • ¹H NMR : Singlet at δ 4.81 ppm (−OCH₂) and δ 10.19 ppm (NH) .

  • IR : Carbonyl absorption at 1633 cm⁻¹ .

Piperazine Linker Assembly

The piperazine-1,4-diylbis(methanone) bridge is constructed via:

  • Step 1 : Reaction of piperazine with chloroacetyl chloride/K₂CO₃ to form 1,1′-(piperazine-1,4-diyl)bis(2-chloroethan-1-one) (10 ) .

  • Step 2 : Coupling 10 with thienopyridine derivatives (2a,b ) in ethanol/piperidine yields bis-sulfanediyl intermediates (11a,b ), which cyclize to 12a,b (70–72% yield) .

Reaction Table :

IntermediateConditionsProductYield (%)
10 Chloroacetyl chloride, K₂CO₃Bis-chloroacetyl piperazine74–79
11a,b Ethanol/piperidine, refluxBis-sulfanediyl derivatives74–79
12a,b Sodium ethoxide, ethanolPiperazine-linked thienopyridines70–72

Final Coupling with Furan-2-yl Methanone

The furan-2-yl methanone moiety is introduced via nucleophilic acyl substitution:

  • Bromoacetyl-piperazine intermediates (14a,b ) react with furan-2-yl carbonyl chloride in DMF/K₂CO₃ .

  • ¹H NMR : CH₂–Br protons at δ 4.82 (singlet, 4H) confirm bromoacetyl intermediates .

Structural Validation

  • IR : Amino (3415 cm⁻¹) and carbonyl (1633 cm⁻¹) bands .

  • ¹H NMR : Piperazine protons at δ 3.75 ppm (broad) and NH₂ at δ 6.03 ppm .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modifications to the Piperazine Substituent

  • Compound A (): [4-(Diphenylmethyl)-1-piperazinyl][5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone The piperazine is substituted with a benzhydryl (diphenylmethyl) group instead of furan-2-yl methanone. Impact: The bulky benzhydryl group may reduce solubility compared to the furan derivative but could enhance receptor binding due to aromatic interactions .
  • Compound B (): (4-Benzoylpiperazin-1-yl)[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone A benzoyl group replaces the furan-2-yl methanone. Impact: The electron-withdrawing benzoyl group may alter the piperazine’s basicity, affecting solubility and pharmacokinetics .

Variations in the Pyrazolo[1,5-a]pyrimidine Core

  • Compound C (, ): 5-(3,5-Bis(trifluoromethyl)phenyl)-2-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one Lacks the thiophen-2-yl group at position 5; instead, a 3,5-bis(trifluoromethyl)phenyl group is present.
  • Compound D () : 3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
    • Substitutions at positions 2, 3, and 5 include phenyl, dichlorophenyl, and fluorophenyl groups.
    • Impact : The chlorine and fluorine substituents improve membrane permeability and target affinity via halogen bonding .

Heterocyclic Ring Modifications

  • Compound E (, ): Furan-2-yl[4-(1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)piperazin-1-yl]methanone Replaces the pyrazolo[1,5-a]pyrimidine core with a pyrazolo[4,3-d]pyrimidine scaffold. Impact: The altered ring system may reduce planarity, affecting DNA intercalation or kinase inhibition .
  • Compound F (, ): Thiophen-2-yl(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Simplifies the structure by omitting the pyrazolo[1,5-a]pyrimidine core.

Data Tables for Key Compounds

Compound Name (Evidence) Core Structure Substituents Molecular Weight Melting Point (°C) Key Properties
Target Compound Pyrazolo[1,5-a]pyrimidine 5-Thiophen-2-yl, 7-CF₃, Piperazine-furan-2-yl 506.37 (calc.) N/A High lipophilicity (CF₃), dual heterocyclic motifs
Compound A Pyrazolo[1,5-a]pyrimidine 5-Thiophen-2-yl, 7-CF₃, Piperazine-benzhydryl 607.62 N/A Enhanced aromatic binding, low solubility
Compound C Pyrazolo[1,5-a]pyrimidin-7-one 5-Bis(CF₃)phenyl, 2-Furan 463.29 N/A High metabolic stability, electron-deficient core
Compound D Pyrazolo[1,5-a]pyrimidine 2-Phenyl, 3-Dichlorophenyl, 5-Fluorophenyl 527.31 N/A Halogen bonding, improved permeability

Q & A

Basic: What are the standard synthetic protocols for preparing pyrazolo[1,5-a]pyrimidine derivatives like this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[1,5-a]pyrimidine core. For example, coupling reactions using PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) and triethylamine in 1,4-dioxane under inert atmosphere are effective for introducing carbonyl groups (e.g., piperazine-linked substituents) . Subsequent Suzuki-Miyaura cross-coupling with aryl boronic acids using Pd(PPh₃)₂Cl₂ and Na₂CO₃ at 110°C for 24 hours can introduce thiophen-2-yl or aryl groups . Purification via column chromatography and recrystallization (e.g., from ethanol or dioxane) yields crystalline products (62–93% yields) .

Advanced: How can conflicting spectroscopic and crystallographic data be resolved during structural confirmation?

Methodological Answer:
Discrepancies between 1H/13C NMR data (e.g., unexpected splitting or integration) and single-crystal X-ray diffraction (SC-XRD) results often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. To resolve this:

  • Perform variable-temperature NMR to detect tautomeric equilibria .
  • Compare experimental SC-XRD bond lengths/angles (e.g., C–C = 0.004 Å mean deviation in ) with DFT-optimized structures to identify conformational differences .
  • Use HSQC/HMBC NMR to verify through-space correlations for ambiguous protons .

Basic: What assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:
For enzyme inhibition (e.g., kinase or PDE targets):

  • Use fluorescence polarization assays with labeled ATP analogs for kinase activity .
  • Colorimetric assays (e.g., malachite green for phosphate detection) are effective for phosphodiesterase inhibition .
    For cytotoxicity screening (e.g., anticancer potential):
  • MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with 48–72 hr incubation and IC₅₀ calculation .

Advanced: What challenges arise in resolving the crystal structure of trifluoromethyl-containing derivatives?

Methodological Answer:
The CF₃ group introduces disorder due to its rotational flexibility. Mitigation strategies include:

  • Collecting high-resolution data (≤ 0.8 Å) using synchrotron radiation to model partial occupancy .
  • Applying TwinRotMat software to address twinning in orthorhombic systems (e.g., space group Pbca in ) .
  • Refining anisotropic displacement parameters (ADPs) for fluorine atoms to minimize thermal motion artifacts .

Advanced: How can regioselectivity be controlled during the introduction of thiophen-2-yl or aryl groups?

Methodological Answer:
Regioselectivity in cross-coupling reactions is influenced by:

  • Electronic effects : Electron-deficient boronic acids (e.g., 5-thiophen-2-yl) favor coupling at the pyrimidine C5 position due to reduced steric hindrance .
  • Catalyst tuning : Using Pd(OAc)₂ with XPhos ligand enhances selectivity for C–H arylation over competing sites .
  • Pre-functionalization : Introducing directing groups (e.g., carbonyl) on the pyrazolo[1,5-a]pyrimidine core prior to coupling .

Advanced: What computational methods predict the thermodynamic stability of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Gibbs free energy (ΔG) for tautomers using B3LYP/6-311+G(d,p) to identify the most stable form .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to assess conformational stability of the piperazine-furan linkage .
  • Hirshfeld Surface Analysis : Compare experimental SC-XRD data (e.g., ) with computed surfaces to quantify intermolecular interactions (e.g., H-bonding, π-stacking) .

Basic: How is the trifluoromethyl group characterized spectroscopically?

Methodological Answer:

  • 19F NMR : A singlet at ~-60 ppm confirms the CF₃ group’s presence .
  • IR Spectroscopy : Stretching vibrations at 1120–1150 cm⁻¹ (C–F) and 1250–1300 cm⁻¹ (CF₃ symmetric/asymmetric) .
  • Mass Spectrometry : Look for [M+CF₃]+ fragments in ESI-MS (e.g., m/z 440.22 for C₂₀H₁₁Cl₂F₄N₃ in ) .

Advanced: How do experimental conditions affect the tautomeric equilibrium of the pyrazolo[1,5-a]pyrimidine core?

Methodological Answer:
Tautomerism between 1H and 3H forms is pH- and solvent-dependent:

  • In DMSO-d₆ , the 1H tautomer dominates due to hydrogen bonding with the solvent .
  • Solid-state 13C CP/MAS NMR can detect tautomeric ratios in crystalline vs. solution states .
  • Adjusting reaction pH (e.g., using Et₃N in dioxane) stabilizes the desired tautomer for coupling .

Basic: What purification techniques are optimal for isolating this compound?

Methodological Answer:

  • Flash Chromatography : Use silica gel with gradient elution (hexane:EtOAc 7:3 → 1:1) to separate unreacted starting materials .
  • Recrystallization : Ethanol or 1,4-dioxane yields high-purity crystals (melting points 220–265°C) .
  • HPLC : C18 columns with acetonitrile/water (0.1% TFA) for chiral resolution if stereoisomers form .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Replace Pd(PPh₃)₂Cl₂ with Pd(OAc)₂/XPhos to reduce catalyst loading (0.5–1 mol%) .
  • Microwave-Assisted Synthesis : Reduce coupling reaction time from 24 hr to 2 hr at 150°C .
  • In Situ FTIR Monitoring : Track carbonyl group formation (1700–1750 cm⁻¹) to terminate reactions at optimal conversion .

Advanced: What strategies mitigate decomposition during thermal analysis (e.g., DSC/TGA)?

Methodological Answer:

  • Sealed-Pan DSC : Use hermetic aluminum pans under nitrogen to prevent sublimation of the trifluoromethyl group .
  • Isothermal TGA : Heat at 5°C/min to 200°C to assess stability of the piperazine-furan linkage .
  • Combined XRD-TGA : Correlate weight loss with crystal phase changes (e.g., melting vs. decomposition) .

Advanced: How are Structure-Activity Relationships (SAR) studied for analogs of this compound?

Methodological Answer:

  • Analog Synthesis : Replace thiophen-2-yl with 4-fluorophenyl or p-tolyl to assess electronic effects on bioactivity .
  • 3D-QSAR : Use CoMFA/CoMSIA models to map steric/electrostatic requirements for enzyme inhibition .
  • Free-Wilson Analysis : Systematically vary substituents (e.g., CF₃ vs. CH₃) to quantify group contributions to activity .

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